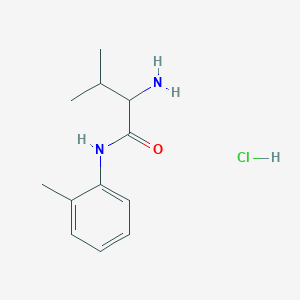

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

The compound “5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications

Structural and Spectral Analysis

- A study focused on the structural and spectral properties of a derivative of pyrazole-4-carboxylic acid, highlighting the importance of such compounds in understanding molecular interactions and properties. This research provides insights into the physical and chemical characteristics of pyrazole derivatives, which are crucial for their application in various scientific fields (Viveka et al., 2016).

Synthesis Techniques

- A seven-step synthesis approach for pyrazole analogues demonstrates the complexity and versatility in synthesizing such compounds. This study highlights the methodological advancements in the chemical synthesis of pyrazole derivatives, which are significant for their application in various research areas (Kralj et al., 2009).

Novel Synthesis Routes

- Innovative synthesis routes for tert-butyl pyrazole-4-carboxamides were developed, showcasing the ongoing evolution of synthetic methods in chemical research. This contributes to the broader understanding of how pyrazole derivatives can be synthesized more efficiently for research purposes (Bobko et al., 2012).

Multigram Scale Production

- A study on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the production of fluorinated pyrazole-4-carboxylic acids on a multigram scale, is crucial for understanding the large-scale production and potential industrial applications of such compounds (Iminov et al., 2015).

Structural Studies and Pharmaceutical Applications

- A study conducted structural analyses of amino acid derivatives, including tert-butoxycarbonylamino, which are intermediates in the synthesis of NMDA receptor antagonists. This research is pivotal for the development of new pharmaceuticals and understanding the structural requirements for biological activity (Bombieri et al., 2005).

Synthesis of Chiral Units

- Research on the synthesis of chiral units containing thiazole, derived from tert-butoxycarbonylamino compounds, highlights the importance of these compounds in developing novel cyclic depsipeptides with potential biological activities (Wang et al., 2013).

Future Directions

The future directions for the use of the Boc group in synthesis include expanding the applicability of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name |

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGMHAWQLPZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

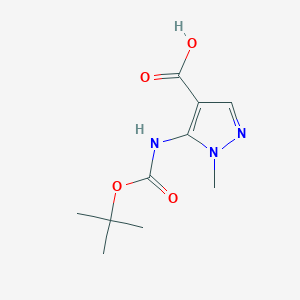

![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)

-methanone hydrochloride](/img/structure/B1398407.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)